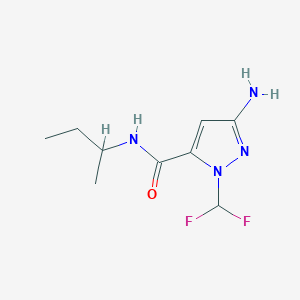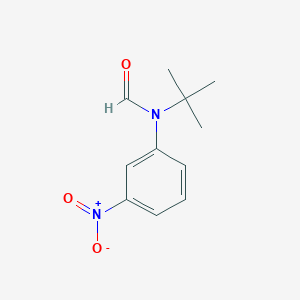
N-tert-butyl-N-(3-nitrophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-N-(3-nitrophenyl)formamide, commonly known as NBPF, is a chemical compound that has gained significant attention in scientific research in recent years. It is a nitroaromatic compound that has been shown to exhibit potent biological activity. The synthesis of NBPF is a complex process that involves several steps. In
Mecanismo De Acción
The mechanism of action of NBPF is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NBPF has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit potent biological activity. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. NBPF has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NBPF is its potent biological activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as the development of inflammatory diseases. However, one of the limitations of NBPF is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of NBPF. One direction is to study the mechanism of action of NBPF in more detail. This could lead to the development of more potent and selective inhibitors of cancer cell growth and proliferation, as well as the development of new treatments for inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of NBPF in more detail. This could lead to the development of more effective dosing regimens for the use of NBPF in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of NBPF is a complex process that involves several steps. The first step in the synthesis of NBPF is the preparation of 3-nitrobenzaldehyde. This is achieved by the nitration of benzaldehyde using nitric acid. The resulting product is then subjected to a Grignard reaction with tert-butyl magnesium chloride to form the corresponding alcohol. The alcohol is then oxidized to form the corresponding aldehyde, which is reacted with ammonia to form NBPF.
Aplicaciones Científicas De Investigación
NBPF has been widely studied for its biological activity. It has been shown to exhibit potent antitumor activity in vitro and in vivo. NBPF has also been shown to inhibit the growth of certain bacteria and fungi. In addition, NBPF has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-tert-butyl-N-(3-nitrophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12(8-14)9-5-4-6-10(7-9)13(15)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPYAJGRTAUABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2572572.png)
![8-[(dibenzylamino)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2572574.png)
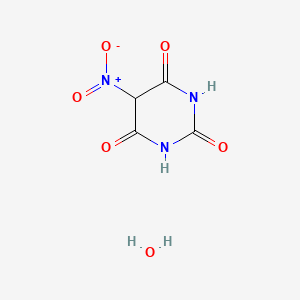
![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)
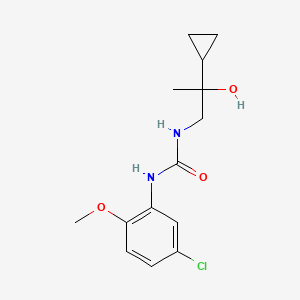
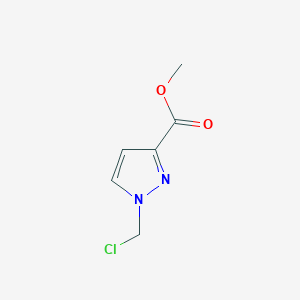

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2572584.png)
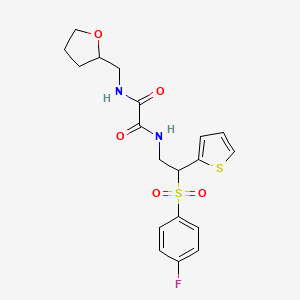

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)
